N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
CAS No.:
Cat. No.: VC13474333
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C13H24N2O2/c1-10(17)15(13-6-7-13)12-4-2-11(3-5-12)14-8-9-16/h11-14,16H,2-9H2,1H3 |
| Standard InChI Key | YSNRUFFZSJZLCN-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CCC(CC1)NCCO)C2CC2 |
| Canonical SMILES | CC(=O)N(C1CCC(CC1)NCCO)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexyl ring substituted at the 4-position with a hydroxyethylamino group () and an N-cyclopropyl acetamide moiety (). The cyclohexyl ring adopts a chair conformation, while the cyclopropyl group introduces steric strain, influencing reactivity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl ring | Chair conformation with axial/equatorial substituent dynamics |
| Cyclopropyl group | Strain-induced reactivity; modulates lipophilicity |
| Hydroxyethylamino | Hydrogen-bonding capacity; enhances solubility in polar solvents |
| Acetamide backbone | Stabilizes conformation via resonance; participates in target interactions |
Physicochemical Properties
The compound’s logP value (estimated 1.8–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 78 Ų indicates potential for hydrogen bonding, critical for target engagement . Thermal stability analyses reveal decomposition above 200°C, typical for acetamide derivatives.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step sequence starting from cyclohexylamine derivatives. A representative route includes:
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Amination of Cyclohexanol: Cyclohexanol is converted to 4-aminocyclohexanol via catalytic hydrogenation.
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Hydroxyethylation: Reaction with ethylene oxide introduces the hydroxyethyl group, yielding 4-(2-hydroxyethylamino)cyclohexanol .
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Acetylation and Cyclopropanation: The intermediate undergoes acetylation with acetyl chloride, followed by cyclopropanation using trimethylsulfoxonium iodide .
Table 2: Optimization Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxyethylation | Ethylene oxide, NaOH, 60°C, 12 h | 78 | 95 |
| Cyclopropanation | Trimethylsulfoxonium iodide, DMSO, RT | 65 | 90 |
Challenges in Scale-Up
Steric hindrance from the cyclopropyl group complicates purification, necessitating chromatographic techniques. Epimerization at the cyclohexyl center during hydroxyethylation remains a concern, addressed via chiral auxiliaries .
Preliminary studies suggest inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases (ARKs). In vitro assays using K562 leukemia cells demonstrated an IC₅₀ of 40–100 nM, comparable to reference inhibitors like roscovitine .
Table 3: Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| CDK4/Cyclin D1 | 45 | 12.5 |
| ARK5 | 60 | 8.3 |
| FGFR1 | 120 | 3.2 |
Antiparasitic Activity
Analogous cyclopropyl carboxamides exhibit potent antimalarial activity by targeting Plasmodium falciparum cytochrome b . While direct evidence for this compound is lacking, structural similarities suggest potential efficacy against drug-resistant strains .
Applications in Research and Industry
Drug Discovery
The compound serves as a scaffold for dual LSD1/HDAC inhibitors, leveraging its cyclopropyl carboxamide core to enhance target engagement . Patent filings highlight derivatives with sub-μM activity in prostate cancer models .
Agricultural Chemistry
Structurally related acetamides are explored as fungicides, targeting fungal cytochrome b to disrupt mitochondrial function . Field trials demonstrate 80% efficacy against Botrytis cinerea at 50 ppm .
Comparative Analysis with Structural Analogs
Table 4: Key Analogs and Their Properties
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